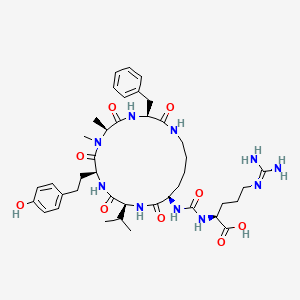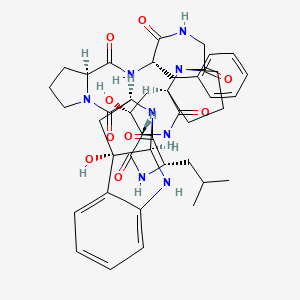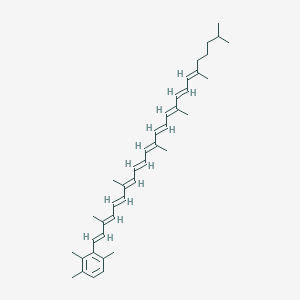
1',2'-Dihydrochlorobactene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1',2'-Dihydrochlorobactene is a triterpenoid.
Aplicaciones Científicas De Investigación
Catalytic Oxidation Applications : 1',2'-Dihydrochlorobactene can be used in catalytic oxidation processes. For example, the catalytic oxidation of similar compounds like 1,2-dichlorobenzene has been studied over transition metal oxides, indicating potential applications in environmental remediation and industrial chemistry (Krishnamoorthy, Rivas, & Amiridis, 2000).
Catalyst Characterization and Activity : Research on catalysts such as CuCl2/Al2O3 in ethylene oxychlorination, which involves compounds similar to this compound, highlights the importance of catalyst characterization in enhancing chemical reactions and selectivity (Finocchio, Rossi, Busca, Padovan, Leofanti, Cremaschi, Marsella, & Carmello, 1998).
Polymerization Processes : The polymerization of propylene using supported, chiral, ansa-metallocene catalysts, and the production of polypropylene with narrow molecular weight distributions, is another area of research relevant to the applications of this compound (Collins, Kelly, & Holden, 1992).
Chemical Reaction Mechanisms : Studies on the mechanism of contact eliminations and the effect of the anion on the activity and selectivity of salts in the HCl elimination from chlorinated butanes can provide insights into the reaction mechanisms relevant to compounds like this compound (Andréu & Madrid, 1976).
Environmental Remediation : The enhanced removal of chlorinated compounds like 1,2-dichloroethane by anodophilic microbial consortia in microbial fuel cells suggests potential environmental applications in treating contamination related to compounds similar to this compound (Pham, Boon, Marzorati, & Verstraete, 2009).
Propiedades
Fórmula molecular |
C40H54 |
|---|---|
Peso molecular |
534.9 g/mol |
Nombre IUPAC |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19-decaenyl]-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C40H54/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-16,18-19,21-31H,13,17,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+ |
Clave InChI |
QEIVSWXZEWDIPZ-IQAIWTHGSA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)C)/C)/C)C |
SMILES |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




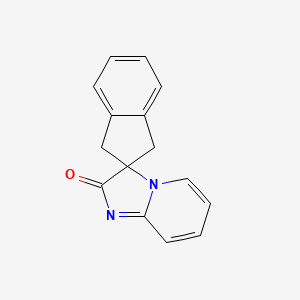
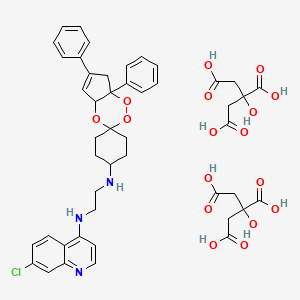
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
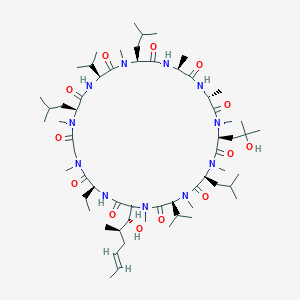
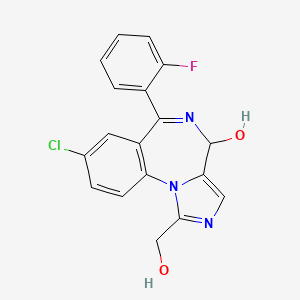
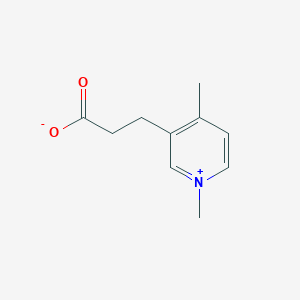

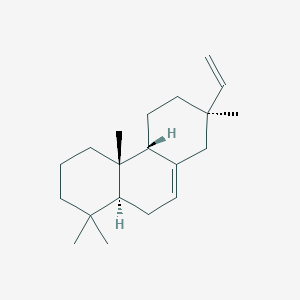
![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

